Verapatuline
Overview
Description
Verapatuline is a steroidal alkaloid with the molecular formula C29H41NO5. It is derived from the roots and rhizomes of Veratrum patulum, a plant used in traditional Chinese medicine. The compound is known for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verapatuline can be synthesized through a series of chemical reactions starting from simpler steroidal precursors. The synthesis involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots and rhizomes of Veratrum patulum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Verapatuline undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Scientific Research Applications
Verapatuline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex steroidal structures and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of Verapatuline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cellular signaling pathways .
Comparison with Similar Compounds
- Veratramine
- Veratrosine
- Jervine
Comparison: Verapatuline is unique among these compounds due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities and chemical reactivity. While Veratramine, Veratrosine, and Jervine share some structural similarities, this compound’s unique features make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVNBXLPWSHPA-VFVYFEGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441285 | |
Record name | Verapatuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212968-58-6 | |
Record name | Verapatuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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